Ethyl-4-(Hydroxymethyl)-1,3-thiazol-2-carboxylat

Übersicht

Beschreibung

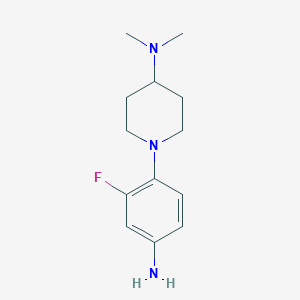

Ethyl 4-(hydroxymethyl)-1,3-thiazole-2-carboxylate is a useful research compound. Its molecular formula is C7H9NO3S and its molecular weight is 187.22 g/mol. The purity is usually 95%.

BenchChem offers high-quality Ethyl 4-(hydroxymethyl)-1,3-thiazole-2-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 4-(hydroxymethyl)-1,3-thiazole-2-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Synthese von Imidazolen

Ethyl-4-(Hydroxymethyl)-1,3-thiazol-2-carboxylat: ist ein vielseitiges Zwischenprodukt bei der Synthese von Imidazolen, die wichtige Heterocyclen in funktionalen Molekülen sind, die in verschiedenen Anwendungen eingesetzt werden. Die Reaktivität der Verbindung ermöglicht eine regioselektive Synthese, die zu Fortschritten in der Pharma- und Agrochemie sowie bei der Entwicklung von Farbstoffen für Solarzellen und andere optische Anwendungen beiträgt .

Zahnmedizinische Anwendungen

Im Bereich der Zahnmedizin dient diese Verbindung als Vorläufer für die Herstellung von hochvernetzten Netzwerken. Diese Netzwerke werden durch Photohärtungsprozesse erhalten und sind für die Entwicklung neuer Klassen von zahnrestaurativen Harzen unerlässlich. Die Struktur der Verbindung eignet sich für die Bildung von Polymeren mit wünschenswerten Eigenschaften wie reduziertem Schrumpf und erhöhter Härte .

Agrochemikalien

Die Modifizierung von Wirkstoffen mit This compound kann die Wirksamkeit, die Exotoxikologie und die Benutzerfreundlichkeit von Agrochemikalien verbessern. Seine Einarbeitung in Moleküle kann physikalisch-chemische Eigenschaften beeinflussen und die metabolische und oxidative Stabilität von Agrochemikalien verbessern .

Solarzellen

Im Bereich der erneuerbaren Energien, insbesondere bei Solarzellen, kann This compound bei der Herstellung von selbstassemblierten Monolagen (SAMs) verwendet werden. Diese SAMs fungieren als Lochtransportmaterialien für invertierte Perovskit-Solarzellen und tragen zur Effizienz und Stabilität dieser Geräte bei .

Funktionale Materialien

Diese Verbindung ist entscheidend für die Herstellung von funktionalen Gerüstmaterialien wie Metall-organischen Gerüsten (MOFs) und kovalenten organischen Gerüsten (COFs). Sie unterstützt die Entwicklung von Materialien mit dynamischen Bindungs- und Ladungstransportwegen, die für verschiedene technologische Anwendungen entscheidend sind .

Katalyse

This compound: findet Anwendung in der Katalyse, insbesondere bei der elektrochemischen Oxidation von biomassagewonnenen Verbindungen. Es hilft bei der Synthese von Mehrwertchemikalien und zeigt sein Potenzial in nachhaltigen Energieumwandlungstechnologien .

Wirkmechanismus

- Thiazoles, like Ethyl 4-(hydroxymethyl)-1,3-thiazole-2-carboxylate, are known to exhibit diverse biological activities. They are found in various biologically active compounds, including antimicrobial drugs, antiretrovirals, antifungals, and antineoplastic agents .

- The thiazole ring’s aromaticity, characterized by the delocalization of π-electrons from the sulfur atom, suggests potential electrophilic and nucleophilic substitution reactions .

Target of Action

Mode of Action

Pharmacokinetics (ADME)

- Ethyl 4-(hydroxymethyl)-1,3-thiazole-2-carboxylate is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents . Its specific distribution pattern is not well-documented. The compound may undergo metabolic transformations, but details are lacking. Information on excretion pathways is currently unavailable.

Eigenschaften

IUPAC Name |

ethyl 4-(hydroxymethyl)-1,3-thiazole-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO3S/c1-2-11-7(10)6-8-5(3-9)4-12-6/h4,9H,2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUKVDKUHVHTUQO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NC(=CS1)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(R)-methyl 1-isopropyl-7-(methylsulfonyl)-1,2,3,4-tetrahydrobenzo[4,5]imidazo[1,2-a]pyrazine-8-carboxylate](/img/structure/B1518202.png)

![N-([1,1'-Biphenyl]-4-yl)-9-phenyl-9H-carbazol-2-amine](/img/structure/B1518211.png)

![(R)-methyl 1-isopropyl-7-(methylsulfonyl)-2-(4-(trifluoromethyl)pyrimidin-2-yl)-1,2,3,4-tetrahydrobenzo[4,5]imidazo[1,2-a]pyrazine-8-carboxylate](/img/structure/B1518225.png)

![2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-9-([1,1'-biphenyl]-3-yl)carbazole](/img/structure/B1518236.png)

![3-[(2-Acetamidoethyl)sulfamoyl]propanoic acid](/img/structure/B1518250.png)

![[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]methanol](/img/structure/B1518251.png)